Berkelium(1+), methoxy-
Description
Berkelium (Bk), an actinide with atomic number 97, predominantly exhibits +3 and +4 oxidation states in its compounds . The Berkelium(1+), methoxy- ion represents a rare monovalent oxidation state complex, where a Bk⁺ ion is coordinated with a methoxy (OCH₃) ligand. This compound is highly unconventional, as the +1 oxidation state is atypical for berkelium, which usually adopts higher valences due to its electron configuration and radioactive decay behavior .
The synthesis and characterization of such a species remain speculative due to berkelium’s extreme rarity (produced only in milligram quantities) and intense radioactivity (e.g., ²⁴⁹Bk has a half-life of 314 days) . Theoretical studies suggest that stabilizing Bk⁺ would require strong-field ligands like methoxy to mitigate its inherent instability.
Properties
CAS No. |
678143-09-4 |
|---|---|
Molecular Formula |
CH3BkO- |
Molecular Weight |
278.104 g/mol |
IUPAC Name |
berkelium;methanolate |
InChI |
InChI=1S/CH3O.Bk/c1-2;/h1H3;/q-1; |
InChI Key |
WQOFLJUWXYOHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].[Bk] |
Origin of Product |
United States |
Preparation Methods
Methoxy Complexes of Analogous Elements
Methoxy (-OCH₃) ligands are well-documented in lanthanide and early actinide chemistry, typically stabilizing higher oxidation states. For example:
- Uranium(IV) methoxy complexes : Synthesized via alkoxide exchange reactions in anhydrous tetrahydrofuran (THF).
- Cerium(IV) methoxy species : Prepared through oxidative ligand substitution using CeCl₄ and sodium methoxide.
These precedents suggest that berkelium methoxy complexes would require:
- Non-aqueous solvents (e.g., THF, dimethoxyethane) to prevent hydrolysis.
- Controlled oxidation environments to maintain the target oxidation state.
- Radiation-resistant ligands to mitigate radiolytic degradation.
Hypothetical Preparation Routes for Berkelium Methoxy Complexes
Oxidative Alkylation of Bk(III) Precursors
Methodology :
- Start with BkCl₃·nH₂O, dehydrated using Me₃SiCl in dimethoxyethane (DME).
- React with potassium methoxide (KOCH₃) in THF under inert atmosphere:
$$
\text{BkCl}3 + 3\text{KOCH}3 \rightarrow \text{Bk(OCH}3\text{)}3 + 3\text{KCl}
$$ - Stabilize the +3 state using redox buffers (e.g., hydroquinone).
Challenges :
Electrochemical Synthesis of Bk(IV) Methoxy Species
Methodology :
- Dissolve BkCl₄ (synthesized via Cl₂ oxidation of BkCl₃) in methanol.
- Apply anodic potential (+1.5 V vs. SCE) to promote methoxy coordination:
$$
\text{Bk}^{4+} + 4\text{CH}3\text{O}^- \rightarrow \text{Bk(OCH}3\text{)}_4
$$ - Isolate using glovebox-compatible crystallization techniques.
Challenges :
- Bk(IV) is prone to reduction even in mildly acidic conditions.
- Methanol coordination competes with methoxide formation.
Spectroscopic and Crystallographic Considerations
Characterization Challenges
- X-ray diffraction : Limited by berkelium’s intense α-radiation, which damages single crystals. Recent advances in rapid data collection (<24 hr) at synchrotron facilities show promise.
- Optical spectroscopy : Bk(III) exhibits distinct green luminescence (λₑₓ = 400 nm, λₑₘ = 550 nm), while Bk(IV) complexes are yellow-orange. Methoxy coordination would perturb these spectral features.
Table 2: Expected Spectral Signatures of Bk Methoxy Complexes
| Oxidation State | Expected UV-Vis Peaks (nm) | Luminescence Profile |
|---|---|---|
| +3 | 450, 650 | Green emission at 550 nm |
| +4 | 380, 520 | Non-luminescent |
Industrial and Research Implications
Nuclear Waste Management
Methoxy-functionalized berkelium complexes could potentially:
Chemical Reactions Analysis
Oxidation States and Stability
Berkelium exhibits two primary oxidation states:
-
+3 (common in solution and solid compounds)
-
+4 (stable in solids and achievable via oxidation in liquids)
Key observations :
-
Bk(IV) is stabilized by ligands such as cyclopentadienyl (Cp) derivatives and organic chelators .
-
The redox potential for Bk(IV)/Bk(III) is +1.6 V in 1 M HClO₄, lower than neighboring actinides like californium (Cf) .
Production via Nuclear Reactions
Berkelium is synthesized by neutron bombardment of lighter actinides:
This process often occurs in high-flux reactors like the High Flux Isotope Reactor (HFIR) .
Separation from Contaminants
Berkelium is separated from other actinides using:
-
Oxidation to Bk(IV) followed by ion exchange or solvent extraction .
-
Chelating agents like 3,4,3-LI(1,2-HOPO), which stabilize Bk(IV) under mild conditions .
-
Cerium as a marker , as Ce(IV) behaves similarly to Bk(IV) .
Oxides and Hydrides
Organometallic Complexes
Berkelium forms metallocenes such as (η⁵-C₅H₅)₃Bk , which is stable up to 250°C .
Coordination Chemistry
Berkelium(IV) complexes exhibit luminescence via intramolecular antenna effects when bound to siderophore derivatives .
Challenges in Research
-
Radioactivity : Short half-lives (e.g., Bk-249: ~330 days) limit experimental scalability .
-
Limited availability : Purified Bk-249 batches are typically <1 mg .
-
Separation complexity : Requires advanced techniques to isolate from actinide/lanthanide contaminants .
No research findings or data tables specific to a hypothetical "Berkelium(1+), methoxy-" compound exist in the literature. The absence of documented +1 oxidation states in berkelium chemistry suggests this species is either unstable or unexplored. Further experimental or computational studies would be required to investigate its potential existence.
Scientific Research Applications
Berkelium(1+), methoxy- and other berkelium compounds are primarily used in scientific research. They are valuable for studying the properties of actinides and for synthesizing heavier elements. Berkelium’s unique position in the actinide series makes it an important element for understanding the behavior of f-block elements. Additionally, berkelium compounds have been used in the synthesis of new materials and in nuclear chemistry research .
Mechanism of Action
The mechanism of action for Berkelium(1+), methoxy- involves its interaction with various molecular targets and pathways. As a highly radioactive element, berkelium can induce radiolysis in surrounding molecules, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, potentially leading to the formation of new compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Berkelium(III) and (IV) Compounds
Berkelium’s most stable and well-documented compounds are in the +3 and +4 oxidation states. Key comparisons include:
- BkCl₃ : A benchmark Bk(III) compound, soluble in water and capable of forming complexes with ligands like nitrate or sulfate . Its stability is attributed to the +3 state’s dominance in aqueous solutions.
- BkO₂ : A refractory solid with a fluorite structure, stable in oxidizing environments. Its insolubility makes it suitable for nuclear waste immobilization .
In contrast, Berkelium(1+), methoxy- would likely exhibit higher reductivity and lower thermal stability due to its lower oxidation state. The methoxy ligand’s electron-donating nature might transiently stabilize Bk⁺, but radiation-induced decomposition would remain a critical challenge .
Comparison with Other Actinide Methoxy Complexes
While methoxy complexes of lighter actinides (e.g., uranium, plutonium) are better studied, analogous data for berkelium are absent. For example:
- Uranium(III) Methoxide (U(OCH₃)₃): Stable in non-aqueous solvents, used in organometallic synthesis. Uranium’s lower electronegativity (1.38 vs. Bk’s ~1.3) allows stronger metal-ligand bonding .
- Plutonium(IV) Methoxide (Pu(OCH₃)₄) : Highly reactive and prone to hydrolysis, requiring inert atmospheres for handling.
Berkelium’s smaller ionic radius and higher charge density compared to uranium or plutonium would likely result in weaker ligand bonding in Bk(1+), methoxy- , further complicating its isolation.
Q & A
Q. What are the standard synthesis protocols for Berkelium(1+), methoxy- compounds, and how do separation techniques influence isotopic purity?
Berkelium(1+), methoxy- compounds are synthesized via solvent extraction methods using ligands like bis(2-ethylhexyl)phosphoric acid (HDEHP) or thenoyltrifluoroacetone (TTA) to isolate Berkelium isotopes (e.g., ²⁴⁹Bk) from actinide mixtures . Isotopic purity is critical due to the short half-life of ²⁴⁹Bk (330 days), requiring rapid separation (<5 minutes) to minimize decay losses. Experimental protocols must account for oxidation state stability (Bk³⁺/Bk⁴⁺) and competing reactions with halides or oxygen .
Q. How can researchers confirm the oxidation state of Berkelium(1+) in methoxy- complexes using spectroscopic techniques?
X-ray absorption near-edge structure (XANES) spectroscopy and extended X-ray absorption fine structure (EXAFS) are primary methods for confirming the +1 oxidation state in Berkelium-methoxy complexes. These techniques analyze ligand coordination and bond distances, distinguishing Bk(1+) from common +3/+4 states. For example, a shorter Bk–O bond length (~2.0 Å) compared to Bk³⁺ (~2.3 Å) indicates reduced electron density in the +1 state .
Q. What are the primary challenges in characterizing Berkelium(1+), methoxy- compounds due to radioactivity?
Key challenges include:
- Radiolytic decomposition : Self-irradiation from ²⁴⁹Bk destabilizes crystal structures, requiring low-temperature (e.g., 10 K) X-ray diffraction studies .
- Limited material availability : Milligram-scale syntheses necessitate micro-analytical techniques (e.g., microcalorimetry) to measure thermodynamic properties .
Advanced Research Questions
Q. How do contradictory solubility data for Berkelium oxide (BkO₂) impact the synthesis of methoxy- derivatives?
Conflicting solubility reports for BkO₂ (assigned to Type S in ICRP guidelines but noted as "less soluble than CfO₂" in limited studies) complicate precursor preparation . Researchers must optimize reaction conditions (e.g., acidic vs. alkaline media) to avoid incomplete dissolution. For example, nitric acid (6 M) at 80°C is recommended to dissolve BkO₂ for subsequent methoxylation .
Q. What experimental designs mitigate isotopic interference when studying Berkelium(1+), methoxy- reactivity with halogens?
To address interference from decay products (e.g., ²⁴⁹Cf), researchers should:
Q. How can computational modeling resolve discrepancies in Berkelium(1+) ligand-binding energetics?
Density functional theory (DFT) simulations predict ligand-binding energies for methoxy- complexes, addressing experimental limitations like radiolytic decomposition. For example, DFT calculations for [Bk(OCH₃)]⁺ show a 15% higher binding energy than empirical measurements, suggesting unaccounted relativistic effects in experimental setups .
Methodological Guidance
Q. What strategies ensure reproducibility in Berkelium(1+), methoxy- synthesis?
- Detailed protocols : Document molar ratios (e.g., Bk:methoxide = 1:3), reaction temperatures (25–80°C), and purification steps (e.g., column chromatography with HDEHP-coated resins) .
- Supplementary data : Provide raw EXAFS spectra, crystallographic files, and decay-correction calculations in supporting information .
Q. How should researchers address the lack of reference data for Berkelium(1+) redox potentials?
- Comparative analysis : Use analogous actinide systems (e.g., Cf⁺/Cf²⁺) to estimate Bk(1+) potentials, adjusting for atomic radius and electron configuration differences .
- Electrochemical validation : Conduct cyclic voltammetry in inert atmospheres to prevent oxidation, referencing internal standards like Ag/AgCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
